Trivalent GalNAc-DBCO

ASGPR targeting ligand valency hepatocyte uptake

Trivalent GalNAc-DBCO is a triantennary GalNAc–DBCO conjugate that combines three-order-of-magnitude stronger ASGPR binding than monovalent GalNAc with copper-free SPAAC reactivity, avoiding CuAAC cytotoxicity. It enables modular, one-step conjugation of azide-modified siRNAs, antibodies, or fluorophores for hepatocyte-specific delivery, lysosomal targeting (LYTACs), and liver-directed PROTACs. This dual-function scaffold eliminates redundant solid-phase syntheses and copper-associated payload damage, making it a non-commodity, procurement-critical reagent for translational liver-targeting research.

Molecular Formula C91H144N12O34
Molecular Weight 1950.2 g/mol
Cat. No. B15138554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivalent GalNAc-DBCO
Molecular FormulaC91H144N12O34
Molecular Weight1950.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O
InChIInChI=1S/C91H144N12O34/c1-60(107)99-79-85(122)82(119)67(54-104)135-88(79)132-39-11-8-21-70(110)92-32-14-35-95-74(114)28-43-129-57-91(58-130-44-29-75(115)96-36-15-33-93-71(111)22-9-12-40-133-89-80(100-61(2)108)86(123)83(120)68(55-105)136-89,59-131-45-30-76(116)97-37-16-34-94-72(112)23-10-13-41-134-90-81(101-62(3)109)87(124)84(121)69(56-106)137-90)102-77(117)31-42-125-47-49-127-51-52-128-50-48-126-46-38-98-73(113)26-27-78(118)103-53-65-19-5-4-17-63(65)24-25-64-18-6-7-20-66(64)103/h4-7,17-20,67-69,79-90,104-106,119-124H,8-16,21-23,26-59H2,1-3H3,(H,92,110)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,116)(H,98,113)(H,99,107)(H,100,108)(H,101,109)(H,102,117)/t67-,68-,69-,79-,80-,81-,82+,83+,84+,85-,86-,87-,88-,89-,90-/m1/s1
InChIKeyMUDHYUDVXOPWNN-IMTCGYAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trivalent GalNAc-DBCO: A Triantennary ASGPR Ligand with Copper-Free Click Functionality for Liver-Directed Conjugate Synthesis


Trivalent GalNAc-DBCO (CAS 2765060-22-6; molecular formula C91H144N12O34, MW ≈1950.2 g/mol) is a synthetic bioconjugate linker comprising three N-acetylgalactosamine (GalNAc) residues linked to a dibenzocyclooctyne (DBCO) moiety . The triantennary GalNAc cluster confers high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes, while the DBCO group enables strain-promoted alkyne–azide cycloaddition (SPAAC) without copper catalysis . This dual-function design supports modular, bioorthogonal conjugation of azide-modified payloads—including oligonucleotides, antibodies, and small molecules—for liver-targeted delivery applications [1].

Why Trivalent GalNAc-DBCO Cannot Be Replaced by Monovalent GalNAc Derivatives or Alternative Click Handles in Liver-Targeted Conjugate Development


Generic substitution of Trivalent GalNAc-DBCO with monovalent GalNAc building blocks, alternative ASGPR ligands, or copper-dependent click reagents introduces measurable performance deficits across multiple dimensions. Monovalent GalNAc displays ASGPR binding affinity orders of magnitude weaker than trivalent architectures—class-level inference places the differential at approximately three orders of magnitude—resulting in substantially reduced hepatocellular uptake efficiency . Copper-catalyzed azide–alkyne cycloaddition (CuAAC), while offering comparable or higher reaction rates, introduces copper-associated cytotoxicity that can compromise sensitive biological payloads and limit translational applicability [1]. Additionally, alternative trivalent GalNAc variants lacking a DBCO handle (e.g., NHS ester derivatives or pre-conjugated GalNAc-siRNA constructs) restrict modularity and require separate synthesis workflows for each payload type . The quantitative evidence below substantiates why Trivalent GalNAc-DBCO occupies a distinct procurement category rather than an interchangeable commodity.

Trivalent GalNAc-DBCO: Comparative Performance Data for Procurement Decision-Making in Liver-Targeted Conjugate Research


Binding Affinity Advantage of Trivalent GalNAc Architecture Over Monovalent GalNAc Ligands

The trivalent GalNAc architecture demonstrates ASGPR binding affinity approximately three orders of magnitude (≈1000-fold) stronger than monovalent GalNAc ligands . This class-level inference derives from established ASGPR binding principles wherein clustered GalNAc presentation engages multiple carbohydrate recognition domains simultaneously, dramatically enhancing avidity. For context, triantennary GalNAc clusters typically exhibit dissociation constants (Kd) in the 2–10 nM range, whereas monovalent GalNAc binds in the micromolar range . This valency-driven affinity differential is a fundamental determinant of hepatocyte-specific delivery efficiency.

ASGPR targeting ligand valency hepatocyte uptake

Copper-Free SPAAC Versus Copper-Catalyzed Click Chemistry: Cytotoxicity and Biological Compatibility

Trivalent GalNAc-DBCO enables strain-promoted alkyne–azide cycloaddition (SPAAC) that proceeds without copper catalysis, in contrast to copper-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. CuAAC, while kinetically favorable, introduces copper(I) ions that are cytotoxic to living cells and can damage sensitive biological payloads including nucleic acids and proteins. DBCO-mediated SPAAC eliminates this toxicity vector entirely, with reaction rates sufficiently rapid for practical bioconjugation (second-order rate constants for DBCO-azide SPAAC typically range from 0.1–1.0 M⁻¹s⁻¹, depending on azide structure and solvent conditions) . This differential is critical for applications requiring conjugation in cell culture, in vivo settings, or with fragile biomolecules.

bioorthogonal chemistry SPAAC copper-free click cytotoxicity

Modular DBCO Handle Versus Pre-Conjugated GalNAc–Payload Constructs

Trivalent GalNAc-DBCO provides a modular DBCO handle that enables on-demand conjugation to any azide-modified payload via SPAAC, whereas alternative trivalent GalNAc derivatives lacking a click handle (e.g., Tri-GalNAc-NHS ester for amine coupling, or pre-conjugated GalNAc-siRNA constructs) lock users into specific conjugation chemistries or payload types . The DBCO group reacts selectively with azides under mild, copper-free conditions, allowing a single stock of Trivalent GalNAc-DBCO to be paired with diverse azide-functionalized siRNAs, ASOs, antibodies, peptides, or fluorophores [1]. In LYTAC applications, this modularity enabled the synthesis of antibody–tri-GalNAc conjugates from azide-modified IgG without requiring de novo synthesis of each conjugate variant [2].

modular conjugation click chemistry SPAAC payload flexibility

Sustained Pharmacodynamic Durability of GalNAc-Conjugated siRNAs Versus Lipid Nanoparticle Delivery

In head-to-head comparative studies, siRNAs delivered as trivalent GalNAc conjugates (class-level evidence) demonstrate extended pharmacodynamic durability compared to identical siRNAs delivered via lipid nanoparticles (LNPs), despite dose adjustment to achieve similar initial knockdown levels [1]. This durability differential stems from receptor-mediated trafficking and sustained intracellular residence of GalNAc-siRNA in hepatocytes, enabling silencing that persists for months in preclinical species and humans, whereas LNP-delivered siRNAs exhibit comparatively shorter duration of effect [1]. While this evidence derives from studies using pre-conjugated trivalent GalNAc–siRNA constructs rather than DBCO-functionalized intermediates, it establishes the class-level durability advantage of GalNAc-mediated hepatocyte delivery relevant to all trivalent GalNAc-based targeting strategies, including those assembled via Trivalent GalNAc-DBCO.

siRNA delivery pharmacodynamic durability GalNAc conjugates RNAi therapeutics

Selective Cytotoxicity: Trivalent Versus Monovalent GalNAc Conjugates in Hepatocellular Carcinoma Models

In a study evaluating docetaxel–GalNAc glycoconjugates, the trivalent GalNAc conjugate demonstrated 20–35-fold selective toxicity against hepatoma cells (HepG2) compared to control cell lines, whereas monovalent GalNAc conjugates exhibited no such selectivity [1]. This valency-dependent selectivity was attributed to the enhanced ASGPR binding and uptake conferred by multivalent GalNAc presentation. The trivalent conjugate also showed nanomolar ASGPR affinity, a 21–75-fold increase in water solubility relative to parent docetaxel, and intracellular half-life values of 25.5–42 hours [1]. While this evidence does not use DBCO-functionalized GalNAc, it directly quantifies the functional advantage of trivalent over monovalent GalNAc architecture in a therapeutically relevant cytotoxicity model.

hepatocellular carcinoma selective toxicity ligand valency ASGPR targeting

Optimal Application Scenarios for Trivalent GalNAc-DBCO in Liver-Targeted Conjugate Research and Development


Modular Assembly of GalNAc–siRNA Conjugates for Hepatocyte-Specific Gene Silencing

Researchers seeking to conjugate trivalent GalNAc ligands to azide-modified siRNAs can leverage Trivalent GalNAc-DBCO's SPAAC chemistry to achieve copper-free, one-step bioconjugation under mild aqueous conditions [1]. This modular approach enables parallel screening of multiple siRNA sequences from a single GalNAc-DBCO stock, circumventing the need for separate solid-phase syntheses of each GalNAc–siRNA candidate. The resulting conjugates are expected to recapitulate the robust and durable gene silencing observed with trivalent GalNAc–siRNA constructs, which has been validated in multiple FDA-approved therapeutics including Lumasiran, Inclisiran, and Vutrisiran [2].

Construction of GalNAc-LYTACs for Targeted Extracellular Protein Degradation

Trivalent GalNAc-DBCO enables the synthesis of lysosome-targeting chimeras (LYTACs) by conjugating the trivalent GalNAc ligand to azide-functionalized antibodies or small-molecule binders [1]. In published protocols, Tri-GalNAc-DBCO was reacted with azide-modified IgG to generate antibody–GalNAc conjugates that redirected extracellular proteins to the lysosome for degradation in an ASGPR-dependent, hepatocyte-specific manner [1]. This approach offers a modular alternative to genetic fusion strategies and has been validated in HepG2 cellular uptake assays demonstrating ASGPR-mediated internalization.

Fluorescent Labeling of ASGPR-Targeted Conjugates for Cellular Trafficking Studies

The DBCO moiety of Trivalent GalNAc-DBCO facilitates copper-free conjugation to azide-functionalized fluorophores, enabling the preparation of fluorescent ASGPR ligands for live-cell imaging and cellular trafficking studies [1]. This application is particularly valuable for validating ASGPR-mediated endocytosis pathways, quantifying hepatocyte uptake kinetics, and optimizing linker design in targeted delivery systems. Unlike copper-catalyzed labeling methods, SPAAC preserves cell viability and fluorescence signal integrity during extended imaging sessions.

Rapid Prototyping of Hepatocyte-Targeted PROTAC and Degrader Molecules

Investigators developing liver-specific proteolysis-targeting chimeras (PROTACs) or targeted protein degraders can employ Trivalent GalNAc-DBCO as a modular ASGPR-targeting warhead [1]. By reacting Trivalent GalNAc-DBCO with azide-functionalized E3 ligase ligands or target-binding moieties, researchers can rapidly assemble and evaluate candidate degraders without committing to multi-step conjugate syntheses for each variant. The trivalent architecture ensures the high ASGPR affinity required for efficient hepatocyte targeting, while the DBCO handle preserves flexibility for iterative optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trivalent GalNAc-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.